molecular formula C10H12ClNO B13054819 1-Amino-1-(4-chloro-3-methylphenyl)acetone

1-Amino-1-(4-chloro-3-methylphenyl)acetone

Cat. No.: B13054819
M. Wt: 197.66 g/mol
InChI Key: MHOHCNFTWPXFMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-1-(4-chloro-3-methylphenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Amino-1-(4-chloro-3-methylphenyl)acetone undergoes several types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Amino-1-(4-chloro-3-methylphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-3-methylphenyl)acetone involves its interaction with various molecular targets. The amino group can form Schiff bases with carbonyl compounds, leading to the formation of imine derivatives. These reactions are typically acid-catalyzed and involve nucleophilic attack, proton transfer, and elimination of water . The compound’s effects are mediated through these molecular interactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

1-Amino-1-(4-chloro-3-methylphenyl)acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-amino-1-(4-chloro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

MHOHCNFTWPXFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)C)N)Cl

Origin of Product

United States

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